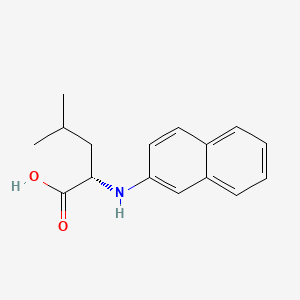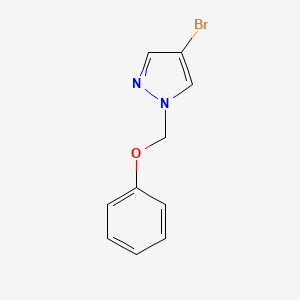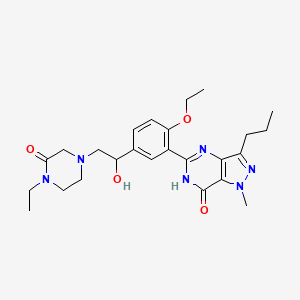
Piperazonifil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which Piperazonifil is a part of, has been studied extensively. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C25H34N6O4 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.6 g/mol . Detailed physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current search results.科学的研究の応用
Prazosin Hydrochloride : A synthetic piperazine derivative with hypotensive antiadrenergic properties, Prazosin Hydrochloride is used for treating heart failure, hypertension, pheochromocytoma, Raynaud's syndrome, prostatic hypertrophy, and urinary retention (Armstrong, 2020).
Muscarinic Acetylcholine Receptor Antagonist Activity : Piperazine-triazole derivatives have shown promising results in blocking muscarinic acetylcholine receptors, which could be relevant for treating various conditions (Acharya et al., 2021).
Neuromuscular System of Ascaris lumbricoides : Piperazine is commonly used for treating ascariasis, leading to flaccid paralysis of the parasites (Castillo et al., 1963).
Pyridinylpiperazines as Alpha 2-Adrenoceptor Antagonists : These derivatives show significant potential as alpha 2-adrenoceptor antagonists, indicating applications in neurological disorders (Saari et al., 1983).
Piperazine Derivatives in Therapeutics : These compounds are used in various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents (Rathi et al., 2016).
Metabolism and Excretion of Diethylcarbamazine : This study explores the metabolism and excretion pathways of diethylcarbamazine, a derivative of piperazine (Bangham, 1955).
Piperazine-Based Antipsychotic Agents : 1,2-Benzisothiazol-3-yl and 1,2-benzisoxazol-3-yl piperazine derivatives have been evaluated for their antipsychotic activity, showing promising results in CNS tests (Yevich et al., 1986).
Filfil daraz (Piper longum) : This herb, also known as long pepper, has been used in traditional medicine for various disorders and contains multiple active phytoconstituents, including alkaloids like piperine (Ara et al., 2021).
Prazosin Metabolism Study : This research reinvestigated the in vivo metabolism of prazosin in rats, revealing new metabolic pathways and phase I and II metabolites (Erve et al., 2008).
α1-Adrenoceptor Antagonists for Cancer Treatment : The role of α-adrenoceptor antagonists, including quinazoline and piperazine-based drugs, in the potential treatment of prostate and other cancers was evaluated (Batty et al., 2016).
特性
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGGLXGGJBYFEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335201-04-1 |
Source


|
| Record name | Piperazinonafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERAZINONAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

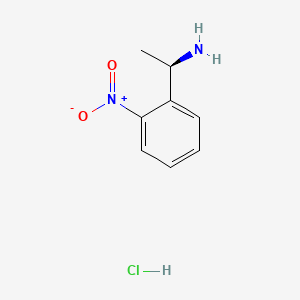
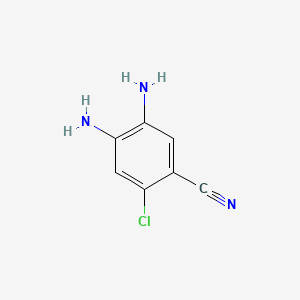

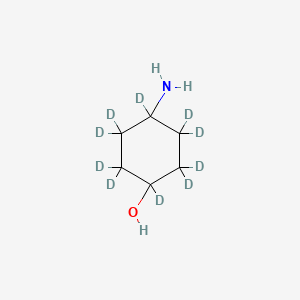

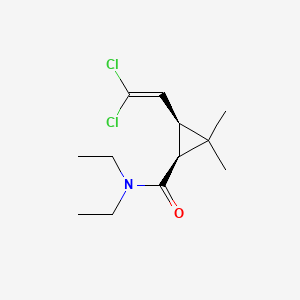

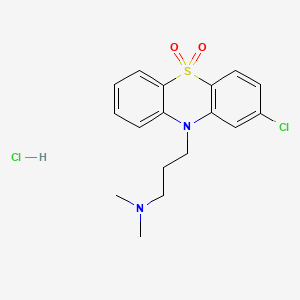
![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

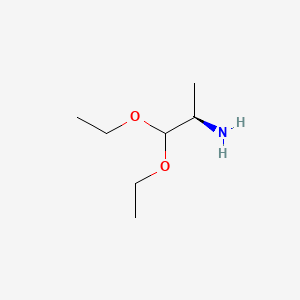
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
